6-(1H-Imidazol-1-yl)-7H-purin-2-amine PDGFR Kinase Inhibitory Activity Compared to Imatinib Reference Standard
The target compound and structurally related purine derivatives have been evaluated for inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ) . In a comparative biochemical assay, a closely related derivative (Compound 10) exhibited 36% PDGFR inhibition at 0.5 µM and 43% inhibition at 10 µM, whereas the reference kinase inhibitor imatinib achieved 58% inhibition at 0.5 µM and 81% inhibition at 10 µM under identical assay conditions . This comparison demonstrates that the 6-imidazol-1-yl purine scaffold exhibits measurable, albeit partial, PDGFR inhibitory activity, providing a defined activity baseline distinct from more potent clinical agents.
| Evidence Dimension | PDGFR Kinase Inhibition |
|---|---|
| Target Compound Data | Related purine-imidazole derivative (Compound 10): 36% inhibition at 0.5 µM; 43% inhibition at 10 µM |
| Comparator Or Baseline | Imatinib: 58% inhibition at 0.5 µM; 81% inhibition at 10 µM |
| Quantified Difference | Imatinib exhibits 1.6-fold higher inhibition at 0.5 µM and 1.9-fold higher inhibition at 10 µM relative to the purine-imidazole derivative |
| Conditions | Biochemical kinase inhibition assay; PDGFRα/β; measured at 0.5 µM and 10 µM compound concentrations |
Why This Matters
This activity profile positions the compound as a tool for studying partial PDGFR pathway modulation, offering an alternative to complete pathway blockade by clinical agents such as imatinib.
